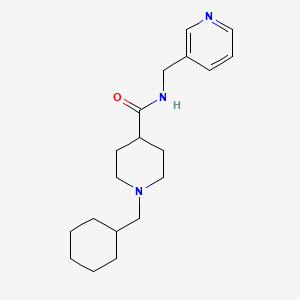![molecular formula C17H16N2O5 B5847827 methyl 3-{[(2,5-dimethylphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5847827.png)
methyl 3-{[(2,5-dimethylphenyl)amino]carbonyl}-5-nitrobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-{[(2,5-dimethylphenyl)amino]carbonyl}-5-nitrobenzoate, commonly known as DMNB, is a chemical compound that has gained significant attention in the field of scientific research. DMNB is a yellow crystalline powder that is soluble in organic solvents and is widely used in various research applications.
作用机制
DMNB functions as a fluorescent probe by undergoing a photo-induced electron transfer (PET) process. In the presence of a biological molecule, the PET process is disrupted, leading to a change in the fluorescence emission of DMNB. The extent of the change in fluorescence emission is proportional to the concentration of the biological molecule, making DMNB an excellent tool for quantitative analysis.
Biochemical and Physiological Effects:
DMNB has been shown to have minimal toxicity and does not exhibit any significant biochemical or physiological effects. DMNB is stable under physiological conditions and can be used in biological samples without causing any interference.
实验室实验的优点和局限性
DMNB has several advantages for use in lab experiments. It is easy to synthesize, has a high degree of purity, and exhibits strong fluorescence emission. DMNB is also stable under physiological conditions, making it an ideal candidate for use in biological samples. However, DMNB has some limitations, including its sensitivity to pH and temperature changes. DMNB also exhibits a relatively low quantum yield, which can limit its sensitivity in some applications.
未来方向
DMNB has several potential future directions in scientific research. One potential application is in the development of biosensors for the detection of various biological molecules. DMNB can also be used in the development of new imaging techniques for the visualization of biological structures. Further research is needed to optimize the synthesis and properties of DMNB and to explore its potential applications in various scientific fields.
Conclusion:
DMNB is a valuable tool in scientific research for its ability to act as a fluorescent probe for the detection of various biological molecules. DMNB is easy to synthesize, exhibits strong fluorescence emission, and is stable under physiological conditions. DMNB has several potential future directions in scientific research and is an exciting area of exploration for researchers in various fields.
合成方法
DMNB can be synthesized by reacting 2,5-dimethylaniline with methyl 3-nitrobenzoate in the presence of a catalyst. The reaction is carried out under reflux conditions and requires careful monitoring of the reaction progress. The resulting product is purified by recrystallization from a suitable solvent.
科学研究应用
DMNB has been widely used in scientific research for its ability to act as a fluorescent probe for the detection of various biological molecules. DMNB exhibits a strong fluorescence emission at 500 nm when excited at 400 nm, making it an ideal candidate for use in fluorescence-based assays. DMNB has been used for the detection of enzymes, proteins, and nucleic acids in various biological samples.
属性
IUPAC Name |
methyl 3-[(2,5-dimethylphenyl)carbamoyl]-5-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5/c1-10-4-5-11(2)15(6-10)18-16(20)12-7-13(17(21)24-3)9-14(8-12)19(22)23/h4-9H,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKNMJBQOWBUEMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-({4-[(3-fluorobenzyl)oxy]phenyl}carbonothioyl)morpholine](/img/structure/B5847748.png)
![5-(4-methoxyphenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B5847770.png)
![8-methoxy-2-(2-methoxyphenyl)-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5847772.png)
![5-chloro-7,7-dimethyl-6,9-dihydro-7H-pyrano[4',3':4,5]thieno[3,2-e]tetrazolo[1,5-a]pyrimidine](/img/structure/B5847777.png)

![2-phenyl-2,5-dihydrospiro[benzo[g]indazole-4,1'-cyclohexan]-3-amine](/img/structure/B5847797.png)

![5-[1,2-dimethyl-6-(trifluoromethyl)-4(1H)-pyridinylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5847804.png)
![N'-[(2,4-dimethylphenoxy)acetyl]-2-methoxybenzohydrazide](/img/structure/B5847809.png)
![methyl 2-[(4-cyclohexyl-4-methylpentanoyl)amino]benzoate](/img/structure/B5847821.png)
![1-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]thio}acetone](/img/structure/B5847833.png)
![N-methyl-N-{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}acetamide](/img/structure/B5847834.png)

